molecular formula C13H7F2N3O B6127468 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole

1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B6127468
M. Wt: 259.21 g/mol
InChI Key: GIBIOPBZUJVUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole, also known as DFHBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFHBT is a benzotriazole derivative that is widely used in the field of organic chemistry for its ability to act as a fluorescent probe for various biological and biochemical applications.

Mechanism of Action

1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. The PET process involves the transfer of an electron from the excited state of 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole to an electron acceptor, resulting in the emission of fluorescence. The PET process is highly sensitive to changes in the environment, such as changes in pH and the presence of reactive oxygen species.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has been shown to have a number of biochemical and physiological effects. 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has been shown to inhibit the activity of various enzymes, such as proteases and kinases, by binding to the active site of the enzyme. 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Advantages and Limitations for Lab Experiments

1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments. 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole is highly sensitive to changes in the environment, making it a useful tool for studying various biological and biochemical processes. 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole is also relatively easy to synthesize, making it readily available for research. However, 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has some limitations for lab experiments, such as its tendency to undergo photobleaching, which can limit its usefulness for long-term experiments.

Future Directions

There are several future directions for research involving 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole. One potential direction is the development of new fluorescent probes based on the structure of 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole. Another potential direction is the use of 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole to study the mechanism of action of various enzymes and proteins. Additionally, 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole could be used to study the effects of various drugs and compounds on biological and biochemical processes.

Synthesis Methods

1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole can be synthesized using several methods, including the Friedel-Crafts acylation reaction and the Buchwald-Hartwig coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of 2,4-difluorobenzoic acid with benzotriazole in the presence of a Lewis acid catalyst, such as aluminum chloride. The Buchwald-Hartwig coupling reaction involves the reaction of 2,4-difluorobenzoic acid with benzotriazole in the presence of a palladium catalyst and a base, such as potassium carbonate.

Scientific Research Applications

1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has been widely used in scientific research for its ability to act as a fluorescent probe for various biological and biochemical applications. 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has been used to detect the presence of reactive oxygen species, such as hydrogen peroxide, in cells and tissues. 1-(2,4-difluorobenzoyl)-1H-1,2,3-benzotriazole has also been used to study the mechanism of action of various enzymes, such as proteases and kinases.

properties

IUPAC Name

benzotriazol-1-yl-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBIOPBZUJVUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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